5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine
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Overview
Description
5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine: is an organic compound with the molecular formula C11H7BrFNS and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a 2-fluorophenylsulfanyl group attached to the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and 2-fluorothiophenol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.
Procedure: The 2-fluorothiophenol is reacted with 2-bromopyridine in the presence of a base to form the desired product. The reaction is typically conducted in a suitable solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the bromine atom.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium hydride.
Solvents: Dimethylformamide, tetrahydrofuran.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products:
Biaryl Compounds: Formed through coupling reactions with boronic acids.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes, particularly in palladium-catalyzed coupling reactions.
Biology and Medicine:
Drug Discovery:
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine in chemical reactions involves the activation of the bromine atom and the sulfur atom in the 2-fluorophenylsulfanyl group. These functional groups facilitate various chemical transformations, such as coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but lacks the sulfanyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the fluorophenylsulfanyl group.
2-Bromo-5-fluorophenol: Contains a hydroxyl group instead of the sulfanyl group.
Uniqueness: 5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine is unique due to the presence of both a bromine atom and a 2-fluorophenylsulfanyl group, which confer distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-2-(2-fluorophenyl)sulfanylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNS/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYRKRJMJTZRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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